N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of hydroxyphenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride and an appropriate catalyst.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be added through a nucleophilic aromatic substitution reaction using 3-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The quinazoline core may also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- N-[2-(4-hydroxyphenyl)ethyl]-3-(3-hydroxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-20-4-2-3-18(14-20)27-15-26-22-13-17(7-10-21(22)24(27)30)23(29)25-12-11-16-5-8-19(28)9-6-16/h2-10,13-15,28H,11-12H2,1H3,(H,25,29) |
InChI Key |
LXVXNBKCJGFKHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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